4-Fluoro-3-nitrophenyl azide
Description
Properties
IUPAC Name |
4-azido-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBSHQJICJJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950909 | |
| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
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Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-06-5 | |
| Record name | 1-Fluoro-2-nitro-4-azidobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluoro-3-nitrophenyl azide | |
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| Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |
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| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
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| Record name | 4-azido-1-fluoro-2-nitrobenzene | |
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| Record name | 4-Fluoro-3-nitrophenyl azide | |
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Synthesis and Derivatization Strategies for 4 Fluoro 3 Nitrophenyl Azide
Established Synthetic Pathways for 4-Fluoro-3-nitrophenyl Azide (B81097)
The synthesis of 4-fluoro-3-nitrophenyl azide is a well-documented process, primarily involving the diazotization of an aniline (B41778) precursor followed by azidation.
Starting Materials and Reagent Selection
The principal starting material for the synthesis of this compound is 4-fluoro-3-nitroaniline (B182485). researchgate.netgoogle.com This precursor itself can be synthesized by the nitration of p-fluoroaniline under anhydrous conditions using a mixture of nitric and sulfuric acids. google.com The selection of reagents for the conversion of 4-fluoro-3-nitroaniline is critical for a successful synthesis. The process involves two key stages: diazotization and azidation.
For the diazotization step, which converts the primary amine group of 4-fluoro-3-nitroaniline into a diazonium salt, a strong acid such as concentrated hydrochloric acid is typically used in conjunction with sodium nitrite (B80452). researchgate.netchemicalbook.com The subsequent azidation step, where the diazonium group is replaced by an azide group, is accomplished using a source of azide ions, most commonly sodium azide. researchgate.netchemicalbook.com
| Reagent | Purpose | Common Examples |
| Starting Material | Aniline precursor | 4-fluoro-3-nitroaniline |
| Diazotizing Agent | Converts amine to diazonium salt | Sodium nitrite, Nitrosylsulfuric acid |
| Acid | Provides acidic medium for diazotization | Concentrated Hydrochloric acid, Sulfuric acid |
| Azide Source | Introduces the azide functionality | Sodium azide |
| Solvent | Dissolves reactants | Water, Acetone |
Reaction Conditions and Optimization
The reaction conditions for the synthesis of this compound must be carefully controlled to ensure high yield and purity. The diazotization of 4-fluoro-3-nitroaniline is typically carried out at low temperatures, often in an ice bath, to maintain the stability of the resulting diazonium salt. researchgate.netchemicalbook.com For instance, a common procedure involves dissolving 4-fluoro-3-nitroaniline in a warm mixture of concentrated hydrochloric acid and water, followed by cooling before the dropwise addition of a sodium nitrite solution. researchgate.net
Following the diazotization, the introduction of sodium azide is also performed at a controlled temperature. The reaction mixture is generally stirred for a period to ensure the complete conversion to the desired azide product. chemicalbook.com Optimization of factors such as reaction time and temperature is crucial to minimize the formation of side products.
| Parameter | Typical Condition | Reason |
| Diazotization Temperature | 0-5 °C (Ice bath) | Stability of the diazonium salt |
| Azidation Temperature | ~20 °C (Room temperature) | Controlled reaction rate |
| Reaction Time | 30 minutes (diazotization), 2 hours (azidation) | Ensure complete reaction |
Purification Methodologies
Upon completion of the reaction, the crude this compound is isolated and purified. A common method involves extraction of the product from the aqueous reaction mixture using an organic solvent like ethyl acetate. chemicalbook.com The combined organic extracts are then washed with water and dried over an anhydrous salt such as sodium sulfate. chemicalbook.com The solvent is subsequently removed under reduced pressure to yield the crude product. chemicalbook.com
For further purification, recrystallization is often employed. The crude product can be dissolved in a suitable solvent and allowed to crystallize, yielding the final product as an orange powder or needles. prochemonline.com The purity of the final compound can be assessed by techniques such as melting point determination, which is typically in the range of 54-56°C. prochemonline.com
Functionalization and Derivatization of this compound
The strategic placement of the fluoro and azido (B1232118) groups on the phenyl ring allows for versatile functionalization and derivatization of this compound, making it a valuable tool in creating more complex molecular probes and bioconjugates.
Introduction of Reporter Tags and Bioconjugation Handles
The fluorine atom on the this compound molecule is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various reporter tags and bioconjugation handles by reacting it with molecules containing nucleophilic groups such as amines or thiols. These tags can include fluorescent dyes, biotin (B1667282), or other moieties that facilitate detection and isolation.
The azide group, on the other hand, serves as a photoactivatable crosslinking agent. nih.gov Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, enabling the covalent attachment of the molecule to a wide range of biomolecules and surfaces. nih.gov This dual functionality makes this compound a heterobifunctional crosslinker.
Synthesis of Photoactivatable Analogues (e.g., Photobiotin)
A prominent example of the derivatization of this compound is in the synthesis of photoactivatable biotin analogues, often referred to as "photobiotin." In this application, the fluorine atom is displaced by a linker arm that is terminated with a biotin molecule. The resulting compound retains the photoactivatable azide group.
This photobiotin (B1226016) can then be used to label proteins or other biomolecules. Upon photoactivation, the nitrene generated from the azide group forms a covalent bond with the target molecule. The biotin tag then allows for the specific detection or purification of the labeled biomolecule using avidin (B1170675) or streptavidin affinity chromatography. This strategy has been widely employed in photoaffinity labeling studies to identify and characterize protein-protein interactions and ligand-receptor binding. nih.gov
Chemo- and Regioselective Modifications
The chemical structure of this compound offers two distinct and highly reactive functional groups, enabling a variety of chemo- and regioselective modifications. The reactivity of the molecule is centered around the azide moiety and the fluorine atom, which is activated for nucleophilic aromatic substitution (SNAr) by the ortho-positioned, electron-withdrawing nitro group. nih.govmasterorganicchemistry.com This dual reactivity allows for its use as a versatile heterobifunctional linker in bioconjugation and materials science.
The primary modes of modification are:
Photochemical Reaction at the Azide Group: Upon photo-irradiation, the aryl azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This species can undergo a variety of reactions, most notably insertion into C-H and N-H bonds without the need for catalysts or other reagents. This photochemical activation is particularly useful for the functionalization of inert polymer surfaces for the subsequent immobilization of biomolecules. nih.gov
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Atom: The fluorine atom is readily displaced by a wide range of nucleophiles. The strong electron-withdrawing effect of the adjacent nitro group significantly lowers the electron density at the carbon atom bearing the fluorine, making it highly susceptible to nucleophilic attack. masterorganicchemistry.com This reaction is highly regioselective, occurring exclusively at the C4 position. Common nucleophiles include amines, thiols, and alkoxides, allowing for the covalent attachment of various molecules to the phenyl ring. The rate of substitution at the ortho position is significantly faster than at the meta position. masterorganicchemistry.com
The table below summarizes the selective modification strategies for this compound.
| Reactive Site | Type of Modification | Reagents/Conditions | Outcome |
| Azide Group | Photochemical Activation | UV Light (e.g., ~254-350 nm) | Formation of a reactive nitrene for covalent insertion reactions. |
| Fluorine Atom (C4) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-NH₂, R-SH) | Regioselective displacement of fluoride (B91410) to form a new C-N or C-S bond. |
Fluorinated Azide Synthesis for Enhanced Reactivity in Click Chemistry
While this compound is synthesized from its corresponding aniline precursor, its utility in "click chemistry" stems from the inherent properties of its fluorinated and nitrated aromatic system. The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org
The azide functional group of this compound participates readily in the CuAAC reaction with terminal alkynes to yield a chemically stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgbeilstein-journals.org This reaction is exceptionally reliable and proceeds under mild conditions, including in aqueous solutions, making it a powerful tool for bioconjugation. interchim.fr
The presence of the electron-withdrawing fluorine and nitro groups on the phenyl ring enhances the electrophilic nature of the azide group. This electronic activation increases its reactivity towards the copper acetylide intermediate in the CuAAC catalytic cycle, facilitating the cycloaddition. sigmaaldrich.com This makes this compound a more reactive partner in click chemistry compared to aryl azides bearing electron-donating or neutral substituents. The CuAAC reaction is highly regioselective, exclusively producing the 1,4-triazole isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers and requires harsh reaction conditions. organic-chemistry.orgwikipedia.org
The key features of this compound in the context of click chemistry are detailed in the table below.
| Feature | Description | Significance |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific "click" reaction. wikipedia.org |
| Reactivity | Enhanced by electron-withdrawing fluoro and nitro groups. | The electron-deficient aromatic ring increases the azide's reactivity. sigmaaldrich.com |
| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. | Ensures a single product, simplifying purification and characterization. beilstein-journals.org |
| Conditions | Mild, often conducted at room temperature in aqueous or organic solvents. | Compatible with sensitive biological molecules. interchim.fr |
| Applications | Bioconjugation, surface functionalization, materials science. | Used to link molecules to proteins, DNA, and polymers. nih.gov |
Photochemistry and Reactivity Mechanisms of 4 Fluoro 3 Nitrophenyl Azide
Photolytic Generation of Aryl Nitrenes from 4-Fluoro-3-nitrophenyl Azide (B81097)
The cornerstone of 4-fluoro-3-nitrophenyl azide's utility is its ability to form a potent reactive intermediate, an aryl nitrene, upon exposure to ultraviolet (UV) light. This process transforms a relatively stable azide into a highly reactive species capable of forming covalent bonds with various substrates.
The formation of an aryl nitrene from an aryl azide is a classic photochemical reaction. Upon absorbing a photon of appropriate energy, the this compound molecule is promoted to an electronically excited state. From this excited state, it undergoes rapid decomposition, expelling a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group. This process generates the corresponding 4-fluoro-3-nitrophenyl nitrene.
The initial product of this photolysis is typically the singlet nitrene, as the precursor azide is a singlet-state molecule. The singlet nitrene is a high-energy, reactive species with a vacant p-orbital and a pair of electrons in an sp² hybrid orbital on the nitrogen atom. This singlet nitrene can then either react directly or undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which is the ground state for most aryl nitrenes. The triplet nitrene has two unpaired electrons in different orbitals, behaving as a diradical. The rate of intersystem crossing can be influenced by the solvent and the electronic properties of the substituents on the aromatic ring. For some aryl azides with powerful electron-donating groups, the nitrene generation can occur from a higher excited state (S₂) in violation of Kasha's rule.
While aryl nitrenes are known to rearrange into ring-expanded products like dehydroazepines, this was a long-held concern that limited the use of FNAB. However, it has been demonstrated that FNAB can effectively activate inert surfaces through nitrene insertion reactions, indicating that the nitrene is the key functional intermediate.
Due to their high reactivity and short lifetimes, nitrenes and other transient species are typically studied using specialized spectroscopic techniques under controlled conditions, such as in low-temperature inert gas matrices or through time-resolved spectroscopy in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is crucial for detecting and characterizing the triplet ground state of aryl nitrenes. The unpaired electrons of the triplet nitrene give rise to a characteristic EPR spectrum, which can confirm its formation and provide information about its electronic structure, such as the zero-field splitting (ZFS) parameters (D and E).
UV-Vis Spectroscopy : Time-resolved UV-Vis spectroscopy allows for the direct observation of transient intermediates. Singlet and triplet nitrenes have distinct absorption spectra. For instance, laser flash photolysis (LFP) studies on phenyl azide have identified the transient absorption of the singlet nitrene, which then decays as it undergoes intersystem crossing to the triplet state or reacts with the solvent.
Infrared (IR) Spectroscopy : Matrix isolation IR spectroscopy is a powerful tool to study the structures of highly reactive molecules. By photolyzing the parent azide in a cryogenic matrix (e.g., solid argon or xenon), the resulting nitrene and other intermediates like benzazirines or ketenimines can be trapped and their vibrational spectra recorded. Isotopic labeling (e.g., with ¹⁵N) is often used to confirm the vibrational assignments. For example, the reaction of (4-nitrophenyl)nitrene with oxygen in a low-temperature matrix led to the first IR detection of an aryl nitroso oxide.
These spectroscopic methods have been fundamental in building a detailed picture of the complex photochemical pathways of aryl azides, including the initial formation of the nitrene, its spin state dynamics, and subsequent rearrangements or reactions.
The substituents on the aromatic ring play a critical role in modulating the stability, electronic state, and subsequent reactivity of the generated aryl nitrene. In 4-fluoro-3-nitrophenyl nitrene, the electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences its properties.
Electronic Effects : The azide group itself acts as an inductively withdrawing group. The additional strong electron-withdrawing nitro group (NO₂) and the moderately withdrawing fluorine atom further decrease the electron density on the aromatic ring. This electronic-withdrawing effect generally stabilizes the triplet nitrene. Aryl azides with deactivating groups have been shown to enhance the stability of the corresponding nitrene.
Reactivity Control : Substituents dictate the preferred reaction pathway of the nitrene. While many phenyl nitrenes readily undergo ring expansion to form ketenimines, the presence of specific substituents can suppress this pathway in favor of insertion reactions. For instance, the presence of ortho substituents can sterically hinder the ring expansion process. In the case of this compound, the substitution pattern allows for efficient nitrene insertion reactions, which are crucial for its application in photoaffinity labeling and surface functionalization. Phenyl azides with powerful electron-donating substituents, in contrast, tend to form basic nitrenes that can be protonated to yield highly reactive nitrenium ions. The electron-withdrawing groups on FNAB make the corresponding nitrene a more electrophilic species, favoring insertion into electron-rich C-H and N-H bonds.
Table 1: Influence of Substituents on Aryl Nitrene Properties
| Substituent Type | Effect on Ring Electron Density | Influence on Nitrene | Predominant Reaction Pathway |
|---|---|---|---|
| Electron-Donating (e.g., -NH₂, -OCH₃) | Increases | Stabilizes singlet state, forms basic nitrene | Protonation to nitrenium ion, ring substitution |
| Electron-Withdrawing (e.g., -NO₂, -F) | Decreases | Stabilizes triplet state, enhances electrophilicity | Insertion reactions, cycloaddition |
Nitrene Insertion Reactions in Chemical Functionalization
The high reactivity of the photogenerated 4-fluoro-3-nitrophenyl nitrene is harnessed in chemical functionalization, primarily through insertion reactions into single bonds. These reactions allow for the direct formation of new carbon-nitrogen (C-N) or heteroatom-nitrogen bonds, providing a powerful tool for modifying molecules and surfaces.
Nitrene C-H insertion is a signature reaction that allows for the functionalization of otherwise inert C-H bonds. The photogenerated 4-fluoro-3-nitrophenyl nitrene can insert into aliphatic and aromatic C-H bonds to form a stable C-N bond, yielding an amine or amide derivative.
The mechanism of C-H insertion is dependent on the spin state of the nitrene:
Singlet Nitrene : Inserts into a C-H bond in a single, concerted step. This process is stereospecific, meaning the stereochemistry of the carbon center is retained in the product.
Triplet Nitrene : Reacts in a stepwise manner. It first abstracts a hydrogen atom from the C-H bond to form an amino radical and a carbon radical. These two radicals then combine in a second step to form the C-N bond. This stepwise process allows for potential loss of stereochemical information.
The general reactivity order for C-H insertion reflects the stability of the potential radical intermediate, with tertiary C-H bonds being more reactive than secondary, which are more reactive than primary (tert C-H > sec C-H > pri C-H). While free nitrenes can be used, these reactions are often mediated by transition metal catalysts (e.g., rhodium or copper complexes) which form metallonitrene intermediates, allowing for greater control over reactivity and selectivity. The application of this compound in activating inert polymer surfaces for biomolecule immobilization is a prime example of exploiting C-H insertion chemistry.
Table 2: Research Findings on C-H Insertion Reactions
| Nitrene Source | Substrate | Catalyst | Key Finding |
|---|---|---|---|
| Sulfamate Ester | Alkane | Rh₂(OAc)₄ | Intramolecular insertion proceeds via a concerted, asynchronous mechanism. |
| Aryl Azides | Various | Copper Complexes | Provides a direct route to install nitrogen functionalities on diverse substrates. |
| 2-Aryl-3-azidocycloalk-2-en-1-ones | Internal Aryl Ring | Rhodium Catalyst | Efficient intramolecular insertion into an ortho C-H bond to form carbazolones. |
Similar to C-H insertion, aryl nitrenes can readily insert into the N-H bonds of amines and related compounds. This reaction is a direct method for forming N-N bonds, leading to the synthesis of hydrazine (B178648) derivatives. The reaction of photogenerated singlet 4-fluoro-3-nitrophenyl nitrene with an amine (R₂NH) would proceed via insertion into the N-H bond to yield a substituted hydrazine (4-F-3-NO₂-C₆H₃-NH-NR₂).
This reactivity is particularly relevant in the context of photoaffinity labeling, where the target is often a protein with accessible amine groups (e.g., from lysine (B10760008) side chains) on its surface. The photogenerated nitrene can covalently link to the protein via insertion into either C-H bonds of various amino acid residues or the N-H bonds of the peptide backbone or side chains. Studies on the photolysis of fluorophenyl azides in aniline (B41778) have demonstrated the formation of asymmetric azobenzenes, which result from N-H insertion of the singlet nitrene.
Stereochemical Aspects and Regioselectivity
The photochemically generated 4-fluoro-3-nitrophenylnitrene is a key intermediate whose subsequent reactions dictate the final product distribution. A primary reaction pathway for singlet aryl nitrenes is ring expansion to a seven-membered ring system. In the case of 3-substituted phenyl azides, this expansion can proceed with distinct regioselectivity. researchgate.net
The initial step involves the closure of the singlet nitrene to form a benzazirine intermediate. For a 3-substituted nitrene like 4-fluoro-3-nitrophenylnitrene, this closure can theoretically occur in two directions: between the nitrogen and C2 (adjacent to the fluorine) or between the nitrogen and C6. These two different benzazirine intermediates would then ring-expand to yield two distinct regioisomeric dehydroazepines. Studies on analogous compounds, such as 3-nitrophenyl azide, demonstrate this phenomenon. When photolysis is conducted in the presence of a trapping agent like diethylamine (B46881), a mixture of N,N-diethyl-4-nitro- and N,N-diethyl-6-nitro-3H-azepin-2-amine is formed, confirming the existence of two isomeric pathways for the ring expansion. thieme-connect.de The specific ratio of these isomers is dependent on the electronic and steric influences of the substituents on the phenyl ring. researchgate.netthieme-connect.de
Table 1: Potential Regioisomeric Products from Ring Expansion
| Intermediate Benzazirine | Resulting Dehydroazepine Isomer | Trapped Product Example (with Diethylamine) |
|---|---|---|
| Closure at C2 | 5-Fluoro-6-nitro-1-aza-1,2,4,6-cycloheptatetraene | N,N-diethyl-5-fluoro-6-nitro-3H-azepin-2-amine |
| Closure at C6 | 5-Fluoro-4-nitro-1-aza-1,2,4,6-cycloheptatetraene | N,N-diethyl-5-fluoro-4-nitro-3H-azepin-2-amine |
This table illustrates the theoretical regioisomeric products based on the known reactivity of substituted phenyl azides.
Competing Photochemical Pathways and Product Diversification
The irradiation of this compound initiates a complex series of reactions, with several reactive intermediates participating in product-determining steps. researchgate.net The initially formed singlet nitrene stands at a critical juncture, leading to significant product diversification through competing pathways, including ring expansion, intersystem crossing to the triplet nitrene, and direct insertion reactions. researchgate.netthieme-connect.denih.gov
A dominant and well-documented reaction pathway for singlet aryl nitrenes is ring expansion. acs.orgnih.gov Historically, there has been concern that for this compound, this pathway to form a ring-expanded dehydroazepine is a major product channel. nih.govbgsu.edu These dehydroazepine intermediates are highly electrophilic and react readily with available nucleophiles. nih.gov In the absence of an external trapping agent, they can polymerize, leading to tars. collectionscanada.gc.ca However, when a nucleophile such as an amine is present in the reaction medium, it can be intercepted to form substituted azepine derivatives. researchgate.netthieme-connect.de The efficiency of this pathway is heavily influenced by the substituents on the aromatic ring; electron-withdrawing groups, with the notable exception of the nitro group, generally increase the yield of the resulting 3H-azepine. thieme-connect.de
A significant competing pathway involves the intersystem crossing (ISC) of the singlet nitrene to the more stable triplet nitrene. The nitro group on the phenyl ring is known to promote rapid intersystem crossing. thieme-connect.de Unlike the singlet nitrene, the triplet nitrene does not typically undergo ring expansion. Instead, it behaves like a diradical and can abstract hydrogen atoms from the solvent or other molecules to form an amino radical, which then becomes the corresponding aniline (4-fluoro-3-nitroaniline). researchgate.net This aniline can subsequently react with another nitrene intermediate or dimerize upon oxidation to form the corresponding azo compound (4,4'-difluoro-3,3'-dinitroazobenzene). researchgate.net In non-nucleophilic solvents like toluene (B28343) or at low concentrations of trapping agents, the formation of azo compounds and the parent aniline are often major products alongside intractable tars. researchgate.netthieme-connect.de
The solvent environment and the presence and concentration of nucleophiles play a crucial role in directing the photoreactivity of this compound. researchgate.netthieme-connect.de The competition between ring expansion, insertion, and azo compound formation can be finely tuned by the reaction conditions.
A detailed study on the photolysis of 3-nitrophenyl azide in the presence of diethylamine illustrates this dependency clearly: thieme-connect.de
At low amine concentrations, the primary products are those derived from the triplet nitrene, namely diphenyldiazene (azo compound) and 3-nitroaniline. thieme-connect.de
As the amine concentration increases, the yield of trapped ring-expansion products (nitroazepines) increases, indicating that the singlet nitrene is more effectively intercepted by the amine before it can undergo intersystem crossing. thieme-connect.de
At very high amine concentrations, a third pathway becomes dominant: direct N-H insertion by the singlet nitrene into the amine, yielding a substituted hydrazine, which outcompetes the ring-expansion pathway. thieme-connect.de
This demonstrates that the choice of solvent and the concentration of additives can selectively favor one photochemical pathway over others, leading to a dramatic diversification of the final products.
Table 2: Influence of Diethylamine Concentration on Product Formation for 3-Nitrophenyl Azide Photolysis
| Diethylamine Concentration | Dominant Intermediate | Major Product(s) |
|---|---|---|
| Low | Triplet Nitrene | Azo compounds, 3-Nitroaniline |
| Moderate | Singlet Nitrene | Trapped Azepines (ring expansion) |
| High | Singlet Nitrene | N-H Insertion Products (Hydrazines) |
Data derived from studies on the analogous 3-nitrophenyl azide. thieme-connect.de
Theoretical and Computational Studies of Photoreactivity
To unravel the complex and ultrafast events following the photoexcitation of aryl azides, theoretical and computational chemistry have become indispensable tools. bgsu.edunih.gov These methods provide insight into the electronic structures of transient intermediates and the potential energy surfaces that govern their reactions. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level multireference methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2, are employed to model the photoreactivity of substituted aryl azides. bgsu.edunih.govresearchgate.net These studies provide critical data on the transient species involved.
Key findings from computational studies on analogous systems include:
Excited State Dynamics: Calculations can trace the photochemical reaction paths following excitation. For some substituted phenyl azides, it has been shown that nitrene generation can occur from higher excited singlet states (e.g., S2), in violation of Kasha's rule, and that conical intersections play a vital role in the relaxation pathway. bgsu.edunih.gov
Intermediate Energetics: The energies of the singlet nitrene, triplet nitrene, and the ring-expanded dehydroazepine can be calculated. These calculations help to determine the relative stabilities and the energy barriers for interconversion and subsequent reactions. For instance, the 'ortho-fluorine' effect observed in perfluorinated aryl azides, where the barrier to ring expansion is increased, was elucidated through computational modeling. diva-portal.org
Reaction Pathways: Potential energy surfaces for the dissociation of the N-N2 bond and subsequent rearrangements can be mapped. researchgate.net This allows researchers to predict the feasibility of competing pathways, such as ring expansion versus intersystem crossing to the triplet state, by comparing the respective activation barriers. bgsu.edunih.gov
Table 3: Application of Computational Methods to Aryl Azide Photochemistry
| Computational Method | Application/Insight Provided | Reference |
|---|---|---|
| CASSCF/CASPT2 | Mapping excited state potential energy surfaces, identifying reaction paths from S1, S2, S3 states, locating conical intersections. | bgsu.edu |
| DFT (e.g., B3LYP) | Calculating geometries and energies of ground and transition states for reactions like cycloadditions and insertions. | researchgate.net |
Mechanistic Pathways Elucidation
The photochemical reactivity of this compound (FNPA), a widely utilized photoaffinity labeling agent, proceeds through a series of complex and highly reactive intermediates. bgsu.edunih.gov Elucidation of these mechanistic pathways has been advanced through a combination of detailed research findings, including product analysis, time-resolved transient absorption spectroscopy, and sophisticated quantum chemical computations. bgsu.edu While direct and exhaustive mechanistic studies on FNPA itself are not as extensively documented as for some of its analogues, a clear picture of its reactive pathways can be constructed by examining research on closely related compounds and the foundational principles of aryl azide photochemistry.
Initially, the utility of FNPA in photoaffinity labeling was met with some apprehension due to the possibility of it forming a ring-expanded dehydroazepine as the major product upon photolysis. nih.gov However, evidence for a productive photochemical activation via a nitrene insertion reaction was first reported in 2001, paving the way for its broader application. nih.gov The photochemistry of FNPA is generally understood to be initiated by the absorption of UV light, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. The subsequent reactions of this nitrene are pivotal to its function as a cross-linking agent.
Detailed mechanistic insights have been gained from studies on analogous compounds, such as 4-amino-3-nitrophenyl azide and 5-azido-2-aminopyridine. bgsu.edunih.gov These studies reveal a rich photochemical landscape involving multiple electronic excited states and reactive intermediates.
Key Mechanistic Features:
Excitation and Nitrogen Extrusion: Upon photoexcitation, the azide molecule is promoted to an excited singlet state. Computational studies on analogous azides suggest that nitrogen extrusion may not necessarily occur from the lowest excited singlet state (S1), in what would be a violation of Kasha's rule. nih.gov For instance, in 4-amino-3-nitrophenyl azide, nitrene generation is proposed to occur on the S2 surface. nih.gov The process involves transitions between different potential energy surfaces, often facilitated by conical intersections, which are points of degeneracy between electronic states. bgsu.edu
Formation of Singlet and Triplet Nitrenes: The initial product of nitrogen elimination is a singlet nitrene, a species with a vacant p-orbital and a lone pair of electrons on the nitrogen atom. This singlet nitrene is highly reactive and can undergo several transformations. It exists in equilibrium with the corresponding triplet nitrene, which has two unpaired electrons and is generally less reactive towards insertion reactions but can participate in other processes like hydrogen abstraction. bgsu.edu The intersystem crossing (ISC) between the singlet and triplet states is a crucial step influencing the final product distribution.
Competing Reaction Pathways of the Singlet Nitrene: The singlet nitrene is at a crossroads of competing reaction pathways:
Nitrene Insertion: The desired reaction in photoaffinity labeling is the insertion of the singlet nitrene into C-H or N-H bonds of nearby molecules, leading to the formation of a stable covalent linkage. Studies on fluorinated phenyl azides have shown that the substitution pattern on the aromatic ring can significantly influence the reaction outcome. For example, 2,6-difluorophenyl azides favor insertion reactions. researchgate.net
Ring Expansion: A common pathway for many aryl nitrenes is ring expansion to form a seven-membered ring species known as a dehydroazepine or a ketenimine. nih.gov This pathway can be less productive for cross-linking applications. The presence of ortho-substituents, like the nitro group in FNPA, can influence the propensity for ring expansion.
Formation of Nitrenium Ions: In the presence of protic solvents or acidic residues, the singlet nitrene can be protonated to form a nitrenium ion. bgsu.edunih.gov This species is also highly electrophilic and can react with nucleophiles to form cross-linked products.
The following data tables, derived from computational studies on the analogous compound 5-azido-2-aminopyridine, illustrate the calculated electronic transitions and the nature of the involved molecular orbitals, which are fundamental to understanding the initial steps of the photochemical mechanism.
Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | > 360 | 0.0002 | (π, π) |
| S₀ → S₂ | 314 | 0.0274 | (π, π) |
| S₀ → S₃ | 260 | 0.1999 | (π, π*) |
This table is based on CASPT2//CASSCF(16,13)/ANO-RCC calculations for the analogous compound 5-azido-2-aminopyridine and illustrates the principles of electronic excitation. bgsu.edu
Table 2: Key Intermediates and Their Characterization
| Intermediate | Description | Spectroscopic Signature (from analogues) | Reactivity |
| Singlet Nitrene | Closed-shell species, highly reactive | Transient absorption bands | Insertion, Ring Expansion, ISC to Triplet, Protonation |
| Triplet Nitrene | Open-shell diradical, less reactive in insertions | Transient absorption bands | Hydrogen Abstraction, Dimerization |
| Nitrenium Ion | Protonated singlet nitrene, electrophilic | - | Reaction with nucleophiles |
| Dehydroazepine | Seven-membered ring, product of ring expansion | - | Reaction with nucleophiles |
This table summarizes the key reactive intermediates in the photochemistry of nitrophenyl azides based on findings from related compounds. bgsu.edunih.gov
In non-protonating solvents, photolysis of related azides has been shown to yield products indicative of triplet nitrene intermediates, such as azo dimers. bgsu.edu The elucidation of these intricate mechanistic pathways is crucial for the rational design and application of photoaffinity labels like this compound in chemical biology and materials science.
Applications of 4 Fluoro 3 Nitrophenyl Azide in Advanced Research
Photoaffinity Labeling in Chemical Biology
Photoaffinity labeling is a powerful technique used to identify and characterize binding sites within biological macromolecules like proteins and nucleic acids. cornell.eduoup.com The strategy involves using a ligand that, upon photoactivation, generates a highly reactive intermediate capable of forming a covalent bond with residues in its immediate vicinity, thus permanently "labeling" the binding site. oup.com 4-Fluoro-3-nitrophenyl azide (B81097) is a classic reagent for this purpose. nih.govcornell.edu Substitution of the aryl azide ring with a nitro group increases the reactivity of the intermediate nitrene and shifts its maximum absorbance to longer wavelengths, which helps to avoid photochemical damage to the biological system during activation. oup.com
The covalent labeling process using 4-fluoro-3-nitrophenyl azide is initiated by photolysis, typically with UV or visible light. rsc.orgoup.com Upon irradiation, the azide group (-N₃) of FNPA releases a molecule of nitrogen gas (N₂), generating a highly reactive and electron-deficient intermediate known as a nitrene. rsc.orgpnas.org This aryl nitrene can then undergo several reactions, but for labeling purposes, the most important is its ability to insert into nearby chemical bonds, including the C-H bonds of amino acid residues within a protein's binding site. rsc.orgresearchgate.net This insertion reaction results in the formation of a stable, covalent linkage between the probe and the target biomolecule, permanently tagging the interaction site. rsc.org
A significant application of this compound is the elucidation of substrate and inhibitor binding sites in enzymes. A notable example is its use in studying Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.govosti.gov
In the dark, FNPA acts as a competitive inhibitor of MAO-B, indicating that it binds reversibly to the enzyme's active site. nih.gov Upon irradiation with light, FNPA causes irreversible inactivation of MAO-B, suggesting the formation of a covalent bond. nih.gov Studies using a radiolabeled version of FNPA ([³H]FNPA) confirmed this covalent attachment. When [³H]FNPA was photoirradiated with purified MAO-B, a single radioactive band corresponding to the enzyme was observed via SDS-PAGE, a technique for separating proteins. nih.gov
Further research demonstrated that this labeling was specific to the active site. The presence of phenylethylamine, a natural substrate for MAO-B, protected the enzyme from photoinactivation by FNPA in a concentration-dependent manner. nih.gov After labeling MAO-B with [³H]FNPA and digesting the enzyme into smaller peptide fragments, researchers were able to isolate the labeled portions. Analysis revealed that FNPA incorporates into a region of the MAO-B active site that is distinct from the binding site of another inhibitor, pargyline (B1678468), which binds to the FAD prosthetic group of the enzyme. nih.gov This demonstrates the utility of FNPA in mapping different regions within a single active site. nih.govosti.gov
| Enzyme Studied | FNPA Interaction | Key Finding | Reference |
| Monoamine Oxidase B (MAO-B) | Competitive inhibitor (dark), irreversible inactivator (light) | Covalently labels a region in the active site distinct from the pargyline binding site. | nih.gov |
| Monoamine Oxidase A (MAO-A) | Photoaffinity label | First photoaffinity label identified for MAO-A, useful for characterizing its substrate-binding site. |
Photoaffinity labeling can also provide insights into the dynamic nature of enzyme active sites. By incorporating probes that are sensitive to their environment, researchers can detect conformational changes that occur upon ligand binding or during the catalytic cycle. While direct studies using FNPA for this specific purpose are less detailed in the provided context, the principle is well-established with similar fluorinated noncanonical amino acids. For instance, the incorporation of trifluoromethyl-phenylalanine into an enzyme allows for the detection of conformational changes via ¹⁹F NMR spectroscopy upon inhibitor binding. acs.org The covalent modification by FNPA at different sites under various conditions (e.g., in the presence or absence of a substrate or inhibitor) can similarly be used to infer structural rearrangements within an active site.
The chemical structure of this compound makes it an excellent building block for creating more complex, targeted probes. nih.govarvojournals.org The reactive fluoro group can be displaced by a nucleophile, such as the amine group on another molecule, to attach the photoactivatable azido-nitrophenyl moiety to a ligand of interest. acs.orgsci-hub.se This creates a bifunctional probe that can be directed to a specific biological target.
For example, this strategy has been used to create photo-activatable versions of biotin (B1667282) (a vitamin) and peptide hormones. oup.comoup.com These targeted probes are designed to bind specifically to their respective protein targets. Subsequent photoactivation then covalently links the probe to the binding partner, enabling its identification and isolation. oup.com This approach has been instrumental in identifying hormone receptors and other protein binding partners. oup.comoup.com FNPA has also been used to create photo-activatable antimicrobial peptides for studying their interactions and for developing antimicrobial surfaces. arvojournals.org
Surface Functionalization and Biomolecule Immobilization
Beyond its use in solution-phase labeling, this compound is a key reagent for modifying surfaces, a critical step in the development of biosensors, diagnostic assays, and biocompatible materials. nih.govcornell.edu The immobilization of biomolecules like DNA, antibodies, and enzymes onto solid supports is essential for many biochemical and diagnostic applications. nih.govsmolecule.comresearchgate.net
Many polymers used in biomedical devices and diagnostic tools, such as polystyrene, have chemically inert surfaces, making it difficult to attach biomolecules directly. nih.govresearchgate.net this compound provides a simple, single-step method to overcome this challenge. nih.govcornell.edu
The process involves coating the polymer surface with FNPA and then exposing it to UV light. researchgate.net The photogenerated nitrene readily inserts into the C-H bonds of the polymer backbone, creating a stable covalent link. nih.govresearchgate.net This process functionalizes the surface, leaving the reactive fluoro group of the FNPA molecule exposed and available for further reaction. researchgate.net This "activated" surface can then readily conjugate with amine-modified biomolecules (e.g., proteins or oligonucleotides), which displace the fluorine atom to form a stable covalent bond. nih.govresearchgate.net This method has been successfully used to immobilize antibodies, enzymes, DNA aptamers, and oligonucleotides onto polystyrene and other polymer surfaces for applications in ELISA-based assays and DNA microarrays. nih.govresearchgate.net
| Application Area | Biomolecule Immobilized | Surface/Polymer | Key Advantage | Reference |
| Diagnostics | Antibodies, Enzymes | Polystyrene | Simple, single-step activation of an inert surface for assay development. | nih.govresearchgate.net |
| DNA Microarrays | Oligonucleotide probes | Polystyrene | Covalent immobilization provides high selectivity and stability for hybridization. | researchgate.netresearchgate.net |
| Bioconjugation | Peptides, Carbohydrates | Versatile polymers | Flexible chemistry allows for attachment of a wide range of biomolecules. | nih.govcornell.edu |
| Antimicrobial Surfaces | Cationic peptides (Melimine) | Not specified | FNA-based attachment chemistry showed greater antimicrobial activity than other methods. | arvojournals.org |
Covalent Ligation of Diverse Biomolecules (e.g., Antibodies, Enzymes, Cells, Oligonucleotides)
This compound serves as a powerful tool for the stable immobilization of a wide range of biological molecules onto various substrates. nih.gov Upon photo-irradiation with UV light, the aryl azide group of FNPA forms a highly reactive nitrene intermediate. nih.govthermofisher.com This nitrene can then form a covalent bond by inserting into C-H or N-H bonds on adjacent molecules or by reacting with nucleophiles like primary amines, effectively anchoring the biomolecule to a surface. nih.govthermofisher.com
A key advantage of FNPA is its ability to activate chemically inert polymer surfaces in a single, catalyst-free step, making it a straightforward method for bioconjugation. nih.gov Research has demonstrated the successful covalent ligation of numerous biomolecules, including:
Antibodies: FNPA has been used since the late 1960s for the photoaffinity labeling of antibodies. rsc.orgacs.org This process is crucial for studying antibody binding sites and developing immunodiagnostics. researchgate.netacs.org
Enzymes: Enzymes such as Horseradish Peroxidase (HRP) and Candida antarctica lipase (B570770) B (CalB) have been successfully immobilized on various supports using FNPA, enhancing their stability and reusability for biocatalytic applications. researchgate.netresearchgate.net
Cells: The methodology extends to the immobilization of whole cells, which is a significant requirement for various biochemical assays and the development of cell-based sensors. nih.gov
Oligonucleotides: FNPA facilitates the covalent attachment of amine-modified oligonucleotide probes to polystyrene surfaces, such as microtiter plates. nih.govresearchgate.net This has been instrumental in fabricating DNA-based biochips and microarrays for hybridization studies. researchgate.netresearchgate.net
The versatility of FNPA in ligating diverse biomolecules is summarized in the table below.
| Biomolecule Type | Application Example | Reference(s) |
| Antibodies | Photoaffinity labeling, immunodiagnostics | nih.govresearchgate.netrsc.orgacs.org |
| Enzymes | Immobilization for enhanced stability and reuse | nih.govresearchgate.netresearchgate.net |
| Cells | Immobilization for cell-based assays | nih.gov |
| Oligonucleotides | Fabrication of DNA microarrays and biochips | nih.govresearchgate.net |
| Peptides | Creating antimicrobial surfaces | researchgate.net |
Fabrication of Biosensors and Diagnostic Platforms
The ability of this compound to create stable, covalently bound biorecognition layers on transducer surfaces makes it highly valuable for the development of biosensors and diagnostic platforms. nih.govresearchgate.net The fundamental principle involves attaching a specific probe molecule (like an antibody or oligonucleotide) to a surface, which can then detect its corresponding target analyte. mdpi.com
One notable example is the fabrication of an interleukin-2 (B1167480) (IL-2) biosensor. In this application, FNPA was used as a linker to graft an IL-2 antibody onto a gold electrode surface. The resulting biosensor could detect the presence of the IL-2 antigen through changes in cyclic voltammetry measurements, confirming the sensor's functionality. mdpi.com
Furthermore, FNPA-activated polymer surfaces are employed to create diagnostic tools like DNA-based biochips and microarrays. nih.govresearchgate.net By immobilizing specific oligonucleotide probes onto polystyrene plates, researchers have developed platforms for detecting complementary DNA targets through hybridization, with results visualized using colorimetric detection methods. researchgate.net These applications highlight FNPA's role in advancing rapid and sensitive diagnostic technologies. nih.gov
Antimicrobial Surface Coatings
Infections associated with implanted biomaterials pose a significant challenge in medicine. researchgate.net FNPA provides a method to combat this by enabling the creation of antimicrobial surfaces. The strategy involves covalently attaching antimicrobial agents, such as cationic peptides, to a material's surface. researchgate.net
In one study, the broad-spectrum synthetic cationic peptide, melimine, was covalently linked to a surface using this compound. The resulting surface was characterized by X-ray photoelectron spectroscopy and contact angle measurements. The modified surface demonstrated a significant ability to resist bacterial adhesion and colonization, showcasing a promising approach for developing infection-resistant biomaterials. researchgate.net
Bioconjugation Methodologies
Bioconjugation, the process of linking molecules to biological targets, is a cornerstone of modern biotechnology. thermofisher.comdtu.dk this compound is a prominent reagent in this field due to its utility as a heterobifunctional photolinker. nih.gov It possesses two different reactive groups: the fluoro group, which can undergo nucleophilic aromatic substitution, and the photo-activatable azide group. researchgate.net
The general methodology for using FNPA as a photolinker involves two main reaction pathways:
Photochemical Activation: The azide group, when exposed to UV light (typically 250–350 nm), forms a highly reactive nitrene. This nitrene can then insert non-specifically into C-H and N-H bonds or react with nucleophiles, forming a stable covalent bond. This is the primary mechanism for immobilizing biomolecules onto inert surfaces. nih.govthermofisher.com
Thermochemical Reaction: The fluorine atom can be displaced by nucleophilic groups, such as the primary amine on a lysine (B10760008) residue, in a thermochemical reaction. researchgate.net
FNPA holds distinct advantages over other photolinkers, such as perfluorophenyl azide derivatives, due to its simple, single-step preparation and its versatile reactivity with a wide range of polymers and biomolecules. nih.gov
Site-Specific Modification of Proteins and Peptides
Achieving site-specific modification is crucial for preserving the biological activity of proteins and peptides during conjugation. dtu.dknih.gov While methods like enzymatic modification of glycans offer high specificity, chemical linkers like FNPA also provide pathways for targeted conjugation. nih.gov
The reactivity of FNPA can be directed toward specific amino acid residues. For instance, the ε-amino group of lysine residues is a common target for FNPA conjugation. acs.org By controlling reaction conditions, it is possible to achieve a degree of site-selectivity. This has been exploited in photoaffinity labeling, where FNPA is used as a probe to identify and characterize the binding sites of enzymes like monoamine oxidase. osti.gov The probe first binds to the active site, and upon photolysis, it covalently attaches to nearby amino acid residues, effectively "labeling" the binding pocket. researchgate.netosti.gov
Synthesis of Advanced Bioconjugates
The synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs), is a rapidly growing area of therapeutic research. acs.orgnih.gov ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. dtu.dk
FNPA and similar photolinkers are instrumental in creating these complex molecules. nih.gov The general approach involves using the photolinker to attach a "cargo" molecule—be it a therapeutic drug, a fluorescent dye for imaging, or a radioisotope for diagnostics—to the antibody. acs.org The oligosaccharide moieties on the antibody's Fc domain are often targeted for conjugation because they are distant from the antigen-binding site, thus preserving the antibody's function. nih.gov The flexible chemistry of FNPA allows for the linking of diverse cargo molecules to antibodies, paving the way for novel immunotherapeutic and diagnostic agents. nih.govnih.gov
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yield, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. bachem.comacs.org The azide group is a key functional group in this chemistry, making FNPA a relevant molecule for these applications. bachem.commdpi.com
In this context, this compound can be incorporated into a molecule to serve as a handle for subsequent "clicking" with an alkyne-containing molecule. This reaction forms a stable triazole ring, linking the two components. nih.gov
Research has demonstrated the use of this compound in the synthesis of adenosine (B11128) receptor agonists. nih.gov In these studies, terminal alkynyl groups on a nucleoside derivative were coupled with this compound via a Cu(I)-catalyzed click reaction. This methodology not only allowed for the exploration of structure-activity relationships but also introduced a terminal 4-fluoro-3-nitrophenyl group that could be used for further modifications, such as potential radiolabeling with ¹⁸F for use in positron emission tomography (PET) imaging. bachem.comnih.gov
The table below outlines the key features of FNPA in click chemistry applications.
| Feature | Description | Reference(s) |
| Reactive Group | The azide (-N₃) group participates in cycloaddition reactions with alkynes. | bachem.comnih.gov |
| Reaction Type | Primarily Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | bachem.comnih.gov |
| Product | Forms a stable 1,2,3-triazole linkage. | nih.gov |
| Application | Synthesis of functionalized nucleosides, potential for radiolabeling. | bachem.comnih.gov |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group in this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govnih.gov The CuAAC reaction is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition and proceeds with high regioselectivity, yielding exclusively the 1,4-isomer. beilstein-journals.orgnih.gov This reaction is tolerant of a wide variety of functional groups, allowing for its application in the synthesis of complex molecules and bioconjugation. beilstein-journals.orgnih.gov
The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges to form the stable triazole product. nih.gov
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Catalyst | Typically Copper(I), often generated in situ from Copper(II) salts and a reducing agent like sodium ascorbate. beilstein-journals.org |
| Reactants | A terminal alkyne and an azide. |
| Product | A 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org |
| Reaction Conditions | Mild, often at room temperature in various solvents, including water. beilstein-journals.org |
| Advantages | High yield, high regioselectivity, wide functional group tolerance, and rapid reaction rates. beilstein-journals.orgnih.gov |
Generation of Triazole-Containing Scaffolds
The triazole ring system, readily formed through the CuAAC reaction with FNPA, is a valuable scaffold in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org Triazoles are known to exhibit a range of biological activities and can serve as stable linkers in more complex molecular architectures. nih.gov The synthesis of 4-fluoro-triazoles, for instance, can be achieved through the cycloaddition of azides with fluorovinyl sulfones. researchgate.net The versatility of the CuAAC reaction allows for the incorporation of the 4-fluoro-3-nitrophenyl moiety into a wide array of triazole-containing compounds, which can then be further functionalized. mdpi.comfrontiersin.org
Bioorthogonal Chemistry Integrations
The azide group of FNPA is a key functional group in bioorthogonal chemistry. mdpi.com Its small size and lack of reactivity towards most biological functionalities make it an ideal "chemical handle" for labeling and modifying biomolecules within a cellular environment. whiterose.ac.uk The most prominent bioorthogonal reaction involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for in vivo applications. acs.org FNPA and its derivatives can be incorporated into biomolecules, which can then be visualized or isolated by reacting them with a probe molecule containing a strained alkyne. mdpi.com This has applications in glycan imaging, proteomics, and drug delivery. mdpi.com
Material Science and Polymer Chemistry
The unique properties of this compound have led to its widespread use in material science and polymer chemistry for surface modification, bioconjugation, and the creation of novel materials. nih.gov
Photoreactive Polymer Preparation
FNPA is a well-established photoaffinity labeling reagent. nih.govprochemonline.com Upon exposure to UV light, the azide group of FNPA generates a highly reactive nitrene intermediate. nih.govnsf.gov This nitrene can insert into C-H and N-H bonds, allowing for the covalent attachment of the 4-fluoro-3-nitrophenyl group to a wide variety of polymer surfaces, even those that are chemically inert. nih.gov This process is used to prepare photoreactive polymers that can subsequently be used to immobilize biomolecules. google.com The first evidence of photochemical activation of an inert surface by FNPA was reported in 2001. nih.gov
PEGylation of Proteins for Enhanced Stability
Poly(ethylene glycol) (PEG) is a polymer commonly attached to proteins in a process called PEGylation to enhance their stability, solubility, and reduce their immunogenicity. FNPA can be used to create photoreactive PEG derivatives. For instance, 4-azido-2-nitrophenyl PEG (ANP-PEG) can be synthesized by reacting FNPA with the sodium salt of PEG. nih.gov This photoreactive PEG can then be grafted onto surfaces or conjugated to proteins under photolytic conditions. nih.govgoogle.com This method allows for the controlled attachment of PEG to proteins, leading to improved therapeutic properties. google.com
Functionalization of Graphene and Nanomaterials
The covalent functionalization of graphene and other nanomaterials is crucial for tailoring their properties and enabling their use in various applications. nsf.govfu-berlin.de The nitrene generated from FNPA upon photolysis can react with the sp2-hybridized carbon atoms of graphene, leading to its covalent functionalization. nsf.govacs.org This process can alter the electronic properties of graphene and introduce new functionalities to its surface. acs.org Similarly, FNPA can be used to functionalize other nanomaterials, providing a versatile method for creating novel hybrid materials with tailored properties for applications in sensors, electronics, and biomedicine. researchgate.net
Advanced Analytical and Characterization Techniques
Spectroscopic Analysis of 4-Fluoro-3-nitrophenyl Azide (B81097) and its Derivatives
Spectroscopy is a fundamental tool for elucidating the structural features of 4-fluoro-3-nitrophenyl azide. Each technique provides unique insights into the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit a multiplet pattern. Specifically, signals are observed around δ 7.75 (m, 1H) and 7.35 (m, 2H). chemicalbook.com For derivatives, such as 2-(hydroxymethyl)-2-(4-azido-2-nitrophenyl)amino-1,3-propanediol, the ¹H NMR spectrum shows characteristic signals for the phenyl protons between δ 6.90 and 7.28 (m, 2H) and a doublet at δ 7.70 (d, 1H). acs.org
Interactive Table: ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|---|---|
| This compound | CDCl₃ | 7.75 | m | 1H | Aromatic H | chemicalbook.com |
| This compound | CDCl₃ | 7.35 | m | 2H | Aromatic H | chemicalbook.com |
| 2-(Hydroxymethyl)-2-(4-azido-2-nitrophenyl)amino-1,3-propanediol | CDCl₃ | 6.90-7.28 | m | 2H | Phenyl H | acs.org |
¹³C NMR data is also available for this compound, providing further confirmation of its carbon skeleton. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. The molecular weight of this compound is 182.11 g/mol . nih.govguidechem.com In GC-MS analysis, the top peak in the mass spectrum is observed at an m/z of 108. nih.gov For derivatives, such as 1-amino-3-(4-azido-2-nitrophenyl)amino-2-propanol, electron ionization mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/e 283. acs.org
Interactive Table: Mass Spectrometry Data for this compound and a Derivative
| Compound | Ionization Method | m/z | Assignment | Reference |
|---|---|---|---|---|
| This compound | GC-MS | 108 | Top Peak | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum of its derivative, 4-azido-2-nitrophenyl PEG, confirms the presence of the azide and nitro groups. nih.gov The azide group (N₃) typically exhibits a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. The nitro group (NO₂) shows two characteristic stretching vibrations, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of a derivative, 4-amino-3-nitrophenyl azide, in isopropanol (B130326) shows two broad, structureless bands: a weaker one at approximately 450 nm and a stronger one around 280 nm. nih.gov In acetonitrile, the molar extinction coefficient (ε) at 445 nm is 1390 M⁻¹cm⁻¹. nih.gov The absorption spectra are similar in polar protic and aprotic solvents, while a blue shift is observed in non-polar solvents like cyclohexane. nih.gov Derivatives of this compound have also been characterized using UV-Vis spectroscopy. nih.gov
Chromatographic Separations (e.g., TLC, Capillary Electrophoresis, Sephadex G-25)
Chromatographic techniques are essential for the purification and analysis of this compound and its reaction products.
Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of reactions and assessing the purity of products. For instance, a derivative, 2-(hydroxymethyl)-2-(4-azido-2-nitrophenyl)amino-1,3-propanediol, showed a single spot on TLC with an Rf value of 0.32 in an acetone/petroleum ether (1:1) solvent system. acs.org Another derivative, arylazido-β-alanine, was also purified and its purity checked by TLC. researchgate.net
Capillary Electrophoresis (CE): This high-resolution separation technique has been used to analyze derivatives of this compound, confirming their purity. acs.org
Sephadex G-25: This size-exclusion chromatography medium is used for the separation of molecules based on their size. It has been employed in the purification and analysis of peptides labeled with this compound. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. nasa.govphi.com This technique is particularly valuable for characterizing surfaces that have been modified with this compound or its derivatives. For example, XPS has been used to characterize the covalent attachment of a peptide, melimine, to a surface via a this compound linker. nih.gov The analysis of the N1s region in the XPS spectrum is crucial for identifying the nitrogen species present, including the azide group and the resulting amine or amide linkages after photoreaction. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy is pivotal for studying the nitrene radical, a highly reactive intermediate formed upon photolysis.
Upon exposure to light, typically in the UV or violet range (e.g., 407 nm), the azide group of FNPA releases a molecule of nitrogen gas (N₂) to generate a transient and highly reactive nitrene radical. rsc.org This nitrene is the key species responsible for forming covalent linkages by inserting into C-H and N-H bonds or reacting with other functional groups. rsc.orgresearchgate.net
EPR spectroscopy has been successfully employed to study these radical species. For instance, in the synthesis of novel spin-labeled photoaffinity analogues of ATP, this compound was used as a precursor. acs.org The EPR spectra of the resulting purified products were recorded at a frequency of 9.46 GHz. The analysis confirmed the presence of the radical, showing a typical nitroxyl (B88944) radical spectrum with a singlet centered at 3381.0 G. acs.org This application underscores the utility of EPR in confirming the successful incorporation of a radical-containing moiety, which is critical for subsequent structural and functional studies of biomolecules like myosin. acs.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution. It is particularly valuable for assessing the morphological changes on surfaces that have been modified using this compound, especially in the context of biomaterials and their interaction with biological entities.
A significant application involves the use of FNPA as a chemical linker to immobilize antimicrobial peptides onto surfaces to prevent bacterial colonization. nih.govresearchgate.net In one study, the synthetic cationic peptide melimine was covalently attached to a surface using FNPA. The antimicrobial efficacy of this modified surface against Pseudomonas aeruginosa and Staphylococcus aureus was then evaluated using SEM. nih.govresearchgate.net
The SEM observations revealed marked changes in the cellular morphology of P. aeruginosa when exposed to the melimine-modified surfaces. nih.govresearchgate.net Compared to control surfaces, the number of adherent bacteria was significantly reduced. nih.govresearchgate.net Similar reductions in bacterial adhesion were observed for S. aureus. nih.gov SEM has also been used to observe platelet adhesion and activation on polypropylene (B1209903) films grafted with albumin using an FNPA-based method. kinampark.com After modifying the surfaces, they were exposed to platelets, fixed, and coated for SEM observation to characterize the thrombogenicity of the material. kinampark.com
Table 1: SEM Analysis of Bacterial Adhesion on Surfaces Modified via FNPA Linker
| Bacterial Strain | Surface | Observation | Finding | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | FNA-melimine | Marked changes in cell morphology | ~15-fold reduction in adherent bacteria vs. control | nih.govresearchgate.net |
Fluorescence Microscopy for Biological Imaging
Fluorescence microscopy is an indispensable tool in biological research for visualizing the spatial distribution of specific molecules and events within cells and on surfaces. This compound plays a role in several applications that utilize fluorescence microscopy for imaging.
Another innovative application is the "photostick" method, where FNPA is used as a water-soluble photochemical crosslinker to selectively immobilize target cells to a culture dish for further analysis. rsc.orgharvard.edu In this technique, cells of interest are identified by video microscopy, and patterned violet light is used to activate the FNPA. rsc.org This activation creates a nitrene radical that crosslinks the target cell to the surface. rsc.org This process can be combined with fluorescent labeling for easy identification of the selected cells. rsc.org
Furthermore, FNPA has been a key reagent in the synthesis of photocross-linking fluorescent indicators. One such indicator was developed to measure mitochondrial membrane potential. hahnlab.com The synthesized probe accumulates in the mitochondria of living cells and, upon irradiation, covalently binds to the mitochondrial proteins, allowing the potential-dependent staining to be preserved even after cell fixation. The resulting fluorescence can then be imaged to study mitochondrial states. hahnlab.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | FNPA, FNA |
| 4-azidobenzoic acid | ABA |
| Pseudomonas aeruginosa | |
| Staphylococcus aureus | |
| Albumin | |
| Polypropylene | PP |
| N,N'-dicyclohexylcarbodiimide | |
| N-hydroxysuccinimide |
Safety Considerations in Handling and Research with 4 Fluoro 3 Nitrophenyl Azide
General Safety Protocols for Azide (B81097) Compounds
Working with 4-fluoro-3-nitrophenyl azide necessitates adherence to general safety protocols for organic azides, which are known to be sensitive to decomposition from external energy sources such as heat, light, friction, and pressure. pitt.eduucd.ieucsb.edu The stability of an organic azide is largely dependent on its chemical structure. pitt.edukit.edu
Key safety guidelines include:
Structural Stability Assessment : Two common guidelines help in assessing the stability of organic azides. The "Carbon to Nitrogen Ratio (C/N)" suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. pitt.edu For this compound (C₆H₃FN₄O₂), this ratio is less than one, indicating it should be handled with extreme care. The "Rule of Six" posits that having at least six carbon atoms per energetic functional group provides enough dilution to render the compound relatively safe. pitt.edukit.edu With a nitro group and an azide group, this compound falls into a category that requires significant precautions.
Personal Protective Equipment (PPE) : Due to the toxicity of the azide ion, which is comparable to cyanide, appropriate PPE is mandatory. ucd.ieucsb.edukit.edu This includes wearing a lab coat, chemical safety goggles, and suitable gloves (e.g., nitrile) to prevent skin contact. chemicalbook.comdrexel.eduuvic.cayale.edu For tasks with a splash hazard, a face shield should also be worn. uvic.cafsu.edu
Engineered Controls : All manipulations should be conducted in a properly functioning chemical fume hood. drexel.eduuvic.caapolloscientific.co.uk Using a blast shield or keeping the fume hood sash closed during critical operations like heating provides an additional layer of protection. kit.eduuvic.cafsu.edu
Incompatible Materials : Contact with certain materials must be strictly avoided to prevent the formation of highly unstable and explosive compounds.
Metals : Heavy metals such as copper, lead, iron, and their salts can form extremely shock-sensitive metal azides. pitt.eduucsb.edukit.edu Therefore, the use of metal spatulas or equipment with metal parts that may contact the azide is prohibited; plastic or ceramic spatulas should be used instead. pitt.eduucd.ieuvic.ca
Acids : Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive. pitt.educhemsee.comacs.org Acidic conditions must be avoided. pitt.edu
Halogenated Solvents : Solvents like dichloromethane (B109758) and chloroform (B151607) must not be used, as they can react with azides to form extremely explosive compounds such as di- and tri-azidomethane. pitt.eduucd.ieucsb.edukit.edu
Handling Practices : Work with the smallest possible quantities of the azide. uvic.cafsu.edu Avoid scratching or applying friction to the solid material. uvic.cachemsee.com Ground glass joints should not be used as they can cause explosive decomposition. uvic.castanford.edu Purification should be limited to methods like extraction and precipitation, while techniques like distillation or sublimation should never be used. ucd.ieuvic.ca
| Hazard | Precautionary Measure | Rationale | References |
|---|---|---|---|
| Explosive Decomposition | Use blast shields, work with small quantities, avoid heat, shock, and friction. | Organic azides are energetically unstable and can decompose violently. | pitt.edukit.edufsu.edustanford.edu |
| Toxicity | Wear appropriate PPE (gloves, goggles, lab coat). Handle only in a fume hood. | The azide ion is highly toxic, similar to cyanide. | ucd.ieucsb.edukit.edu |
| Formation of Metal Azides | Avoid contact with metals, especially heavy metals. Use plastic or ceramic spatulas. | Heavy metal azides are highly shock-sensitive and explosive. | pitt.eduucsb.edukit.edu |
| Formation of Hydrazoic Acid | Strictly avoid contact with acids. | Hydrazoic acid is a highly toxic and explosive gas. | pitt.educhemsee.comacs.org |
| Reaction with Solvents | Do not use halogenated solvents (e.g., dichloromethane, chloroform). | Forms dangerously explosive di- and tri-azidomethane. | ucd.ieucsb.edukit.edu |
Precautions for Photoreactive Materials
This compound is a photoreactive compound, meaning it can be activated by light. ucd.ieucsb.edu This property is often exploited in photoaffinity labeling studies, but it also necessitates specific safety measures during handling and storage to prevent unintended reactions.
Light Protection : The compound must be protected from light sources to prevent decomposition. pitt.edufsu.edu This is achieved by storing it in amber or opaque containers. ucsb.eduepa.govformlabs.com When in use, reaction vessels should be wrapped in aluminum foil or other opaque material to shield them from ambient light. epa.govphotochemicalreactors.co.uk
UV Radiation Hazards : When conducting photochemical experiments, high-intensity light sources, often in the UV range, are used. numberanalytics.comnumberanalytics.com Exposure to this radiation can be hazardous to the eyes and skin. numberanalytics.comforcetechnology.com
Eye and Skin Protection : Researchers must wear protective eyewear specifically designed to block UV radiation. photochemicalreactors.co.uknumberanalytics.comnumberanalytics.com Skin should be protected by wearing lab coats and gloves. numberanalytics.com
Ventilation : Photochemical reactions can generate reactive species and potentially hazardous fumes. numberanalytics.comnumberanalytics.com Ensuring adequate ventilation, typically by working in a chemical fume hood, is crucial. numberanalytics.comnumberanalytics.com
Equipment Safety : Photochemical reactors often use lamps that generate significant heat. photochemicalreactors.co.uk These lamps must be properly cooled, usually with a continuous flow of water, and equipped with automatic shut-off systems in case of cooling failure to prevent overheating and potential hazards. photochemicalreactors.co.uk
| Precaution | Description | Rationale | References |
|---|---|---|---|
| Light Exclusion | Store in amber or opaque containers. Wrap reaction vessels in aluminum foil. | Prevents unintended light-induced decomposition or reaction. | ucsb.eduepa.govformlabs.comphotochemicalreactors.co.uk |
| UV Protection | Wear UV-blocking safety glasses or goggles and a face shield. | Protects eyes from damage by high-intensity light sources used in photochemical experiments. | photochemicalreactors.co.uknumberanalytics.comnumberanalytics.com |
| Skin Protection | Wear lab coats and gloves to avoid skin exposure. | Protects skin from potential damage from UV radiation or chemical contact. | numberanalytics.comnumberanalytics.com |
| Adequate Ventilation | Conduct all photochemical reactions in a well-ventilated area, such as a fume hood. | Prevents the accumulation of potentially hazardous vapors or reactive species. | numberanalytics.comnumberanalytics.com |
Safe Storage and Disposal of Chemical Waste
Proper storage and disposal are critical final steps in the safe handling of this compound and its associated waste.
Storage :
this compound should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. chemicalbook.comdrexel.edu Storage at reduced temperatures (e.g., in a refrigerator or freezer at 2-8°C) is recommended to enhance stability. pitt.eduucsb.eduguidechem.com
It must be stored away from sources of heat, light, shock, and ignition. ucd.ieuvic.cafsu.eduapolloscientific.co.uk
Segregate the compound from incompatible materials such as acids, heavy metals and their salts, strong oxidizing agents, and halogenated solvents. drexel.eduuvic.cayale.edufishersci.com Storage should not be on metal shelves. uvic.ca
Waste Disposal :
Never dispose of azide-containing solutions down the drain. uvic.cayale.educhemsee.com This is to prevent the formation of highly explosive lead or copper azides in the plumbing system. yale.educhemsee.com
All waste containing this compound, including residual materials, contaminated items, and cleaning rinsates, must be collected as hazardous waste. pitt.edudrexel.eduacs.org
Azide-containing waste must be collected in separate, clearly labeled, and compatible (non-metal) waste containers. pitt.eduuvic.caacs.org The label should explicitly state "azide contaminated waste" and detail the contents. uvic.ca
It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal. pitt.edu Alternatively, chemical deactivation procedures, for instance using nitrous acid, can be employed under strict safety protocols to destroy the azide before disposal. unm.edu
Contaminated disposable materials (e.g., gloves, paper towels) must also be disposed of as hazardous waste. drexel.edu
Ultimately, disposal should be handled by a licensed hazardous waste disposal company that is experienced in managing energetic materials. idrenvironmental.com
Decontamination :
Work surfaces and non-disposable equipment should be decontaminated after use. yale.eduacs.org A common procedure involves wiping surfaces with a basic solution (pH > 9) followed by 70% ethanol. uvic.cayale.edu All decontamination washings must be collected as hazardous waste. uvic.ca
Q & A
Q. What are the recommended synthetic routes for preparing 4-fluoro-3-nitrophenyl azide (FNPA) and its derivatives?
FNPA is synthesized via diazotization and azide substitution. A common method involves reacting 4-fluoro-3-nitroaniline with sodium nitrite under acidic conditions (e.g., HCl), followed by treatment with sodium azide . For derivatives like azido fatty acids, FNPA is coupled to amines (e.g., 12-aminododecanoic acid) via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–4°C) to minimize side reactions . Purity is verified using HPLC and mass spectrometry (e.g., NIST reference data) .
Q. How can FNPA’s reactivity be characterized in bioconjugation applications?
FNPA’s azide group enables photoactivated crosslinking to biomolecules (e.g., proteins, nucleic acids). Methodologically:
- Photolysis conditions : Use UV light (350 nm) for 5–10 min to generate nitrene intermediates .
- Post-reaction analysis : SDS-PAGE or MALDI-TOF to confirm covalent binding .
- Specificity control : Include dark controls to rule out non-photoactivated interactions .
Q. What spectroscopic techniques are critical for characterizing FNPA and its conjugates?
- FT-IR : Confirm azide (-N₃) stretch at ~2100 cm⁻¹ .
- NMR : ¹⁹F NMR quantifies fluorinated aromatic ring integrity (δ ~-110 ppm) .
- UV-Vis : Monitor photolysis efficiency via absorbance decay at 350 nm .
Advanced Research Questions
Q. How do electronic excited states influence FNPA’s photochemical pathways?
FNPA exhibits wavelength-dependent reactivity:
- S₁-state (420 nm) : Rapid internal conversion (~350 fs) with minimal nitrene yield.
- S₂-state (305–350 nm) : Efficient N₂ elimination, generating reactive nitrenes for crosslinking . Computational studies (e.g., TD-DFT) model these transitions, emphasizing exact-exchange terms in density functionals for accuracy .
Q. What strategies resolve contradictory data in FNPA’s enzyme inhibition versus photoaffinity labeling?
FNPA acts as:
- Competitive inhibitor : Binds MAO active sites reversibly in the dark (Ki = ~5 µM) .
- Photoaffinity label : Forms irreversible bonds upon UV exposure. To distinguish:
- Pre-incubate enzyme with FNPA in dark vs. light.
- Use kinetic assays (e.g., fluorogenic substrates) to quantify inhibition vs. covalent modification .
Q. How does pH modulate FNPA’s efficacy in photoaffinity labeling studies?
FNPA’s reactivity is pH-sensitive. For trypsin labeling:
- Optimal pH : 6.2–7.4 (retains enzyme activity post-photolysis).
- Mechanism : Protonation states influence nitrene stability and crosslinking efficiency . Experimental design: Titrate pH during photolysis, followed by activity assays under standardized conditions (pH 6.2) .
Q. What computational methods predict FNPA’s interactions with biological targets?
- Molecular docking : Simulate FNPA binding to enzymes (e.g., penicillin-binding proteins) using AutoDock Vina. Focus on halogen bonding (C-F⋯O/N motifs) for affinity .
- MD simulations : Assess nitrene stability in solvent vs. protein pockets .
Methodological Challenges & Solutions
Q. How to optimize FNPA-based biomolecule immobilization on solid supports?
Q. Why do some FNPA derivatives show variable antibacterial activity?
Structural modifications (e.g., chloro-substitution at acetamide positions) enhance bacterial membrane penetration. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
